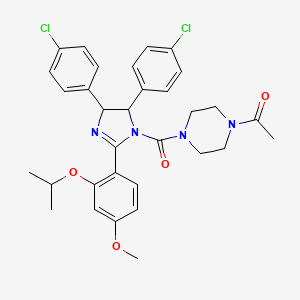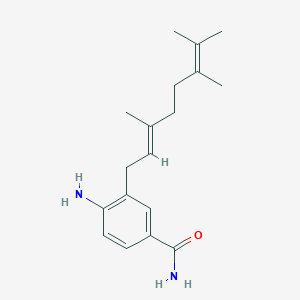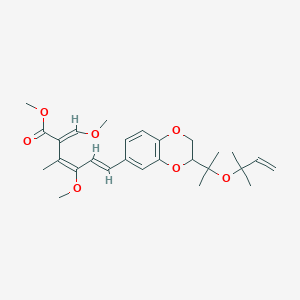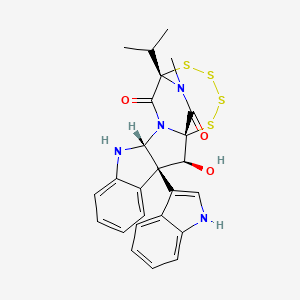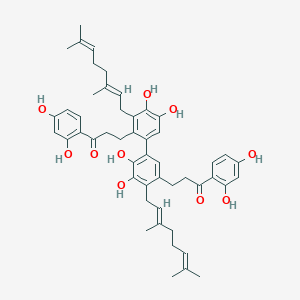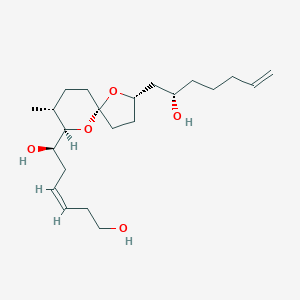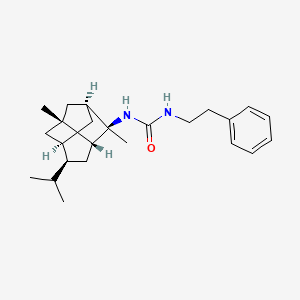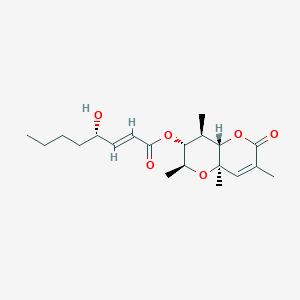
Komodoquinone A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Komodoquinone A is an anthracycline that is komodoquinone B in which the hydroxy group at position 1 is replaced by a 3,6-dideoxy-3-(dimethylamino)-alpha-L-galactopyranoside group. First isolated from the marine bacterium Streptomyces sp. KS3, it induces neuronal cell differentiation in the neuroblastoma cell line. It has a role as a bacterial metabolite and a marine metabolite. It is a diketone, a member of tetracenequinones, an anthracycline, an aminoglycoside, a tertiary amino compound and a tertiary alcohol. It derives from a komodoquinone B.
This compound is a natural product found in Streptomyces with data available.
Wissenschaftliche Forschungsanwendungen
Neuritogenic Properties
Komodoquinone A, a neuritogenic anthracycline isolated from marine Streptomyces sp. KS3, has been shown to induce neuronal cell differentiation in the neuroblastoma cell line, Neuro 2A. It accomplishes this by arresting the cell cycle at the G1 phase. The production of this compound and its aglycone, Komodoquinone B, was enhanced in a solid-state medium (Itoh, Kinoshita, Wei, & Kobayashi, 2003).
Induction of Neuronal Cell Differentiation
A separate study reaffirmed this compound's role in inducing neuronal cell differentiation in the Neuro 2A neuroblastoma cell line. This unique anthracycline connects a new amino sugar to the D-ring of the anthracyclinone skeleton, further highlighting its distinctive structural and functional attributes (Itoh, Kinoshita, Aoki, & Kobayashi, 2003).
Eigenschaften
Molekularformel |
C27H31NO10 |
|---|---|
Molekulargewicht |
529.5 g/mol |
IUPAC-Name |
(7S,9S)-4-[(2S,3S,4R,5S,6S)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-6,7,9,11-tetrahydroxy-9-methyl-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C27H31NO10/c1-10-20(30)19(28(3)4)25(35)26(37-10)38-14-7-5-6-11-16(14)24(34)18-17(21(11)31)22(32)12-8-27(2,36)9-13(29)15(12)23(18)33/h5-7,10,13,19-20,25-26,29-30,32-33,35-36H,8-9H2,1-4H3/t10-,13-,19+,20+,25-,26-,27-/m0/s1 |
InChI-Schlüssel |
QHKOGJYMAOSTLN-UEAQBVAUSA-N |
Isomerische SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC2=CC=CC3=C2C(=O)C4=C(C5=C(C[C@](C[C@@H]5O)(C)O)C(=C4C3=O)O)O)O)N(C)C)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2=CC=CC3=C2C(=O)C4=C(C5=C(CC(CC5O)(C)O)C(=C4C3=O)O)O)O)N(C)C)O |
Synonyme |
komodoquinone A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



